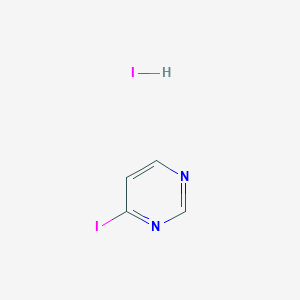

4-Iodo-pyrimidine hydriodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Iodo-pyrimidine hydriodide is a chemical compound with the molecular formula C4H4I2N2 and a molecular weight of 333.898 . It is a part of the pyrimidines, an important class of nitrogen-containing heterocyclic compounds, which have proven their significance in the development of various drugs and biological molecules.

Scientific Research Applications

Green Synthesis

Iodinated pyrimidines are usually produced using toxic reagents under acidic conditions . A green chemical approach has been developed for the iodination of pyrimidine derivatives under solvent-free conditions . This method is simple, eco-friendly, and yields high results .

Antiviral Drugs

Iodinated pyrimidines, particularly iodinated uridine (C5-iodo-2′-deoxyuridine), are widely used as antiviral drugs . They have shown high activity in medicinal usage .

Precursors for Functional Group Transformations

Iodinated nucleotides, which include iodinated pyrimidines, are essential precursors for various functional group transformations . This makes them important in synthetic bioorganic chemistry .

Intermediates in Pharmaceutical Production

Aromatic iodides, including iodinated pyrimidines, play an essential role as intermediates in the production of a wide variety of pharmaceutical and bioactive materials .

Biological Activities

Compounds containing the pyrimidine moiety have been found to exhibit a wide range of biological activities such as anti-inflammatory, antioxidant, antimicrobial, antitumor, antiviral, antidepressant, antiplatelet, antihypertensive, and herbicidal .

Synthesis of Derivatives

Pyrimidine derivatives can be synthesized from the reaction of 3-(amino(substituted thio)methylene)pentane-2,4-dione with isocyanates . These derivatives can have various applications depending on their structure .

Mechanism of Action

Target of Action

Similar compounds such as 4-iodopyrazole have been shown to interact with enzymes like alcohol dehydrogenase 1c, 1b, 1a, and mycocyclosin synthase . These enzymes play crucial roles in various metabolic processes, including alcohol metabolism and mycobacterial cell wall biosynthesis .

Biochemical Pathways

Pyrimidine metabolism is a critical pathway in cellular function, involved in the synthesis of dna, rna, lipids, and carbohydrates . Any alteration in this pathway could have significant downstream effects on cellular function and metabolism .

properties

IUPAC Name |

4-iodopyrimidine;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IN2.HI/c5-4-1-2-6-3-7-4;/h1-3H;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNAMUZUYHVLSRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1I.I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4I2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-pyrimidine hydriodide | |

CAS RN |

1965309-31-2 |

Source

|

| Record name | Pyrimidine, 4-iodo-, hydriodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![t-Butyl N-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B6306718.png)

![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline](/img/structure/B6306764.png)

![Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride](/img/structure/B6306777.png)

![9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole](/img/structure/B6306784.png)